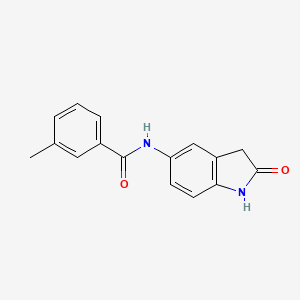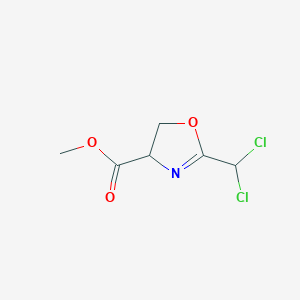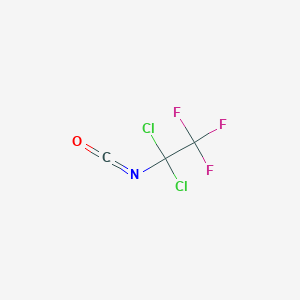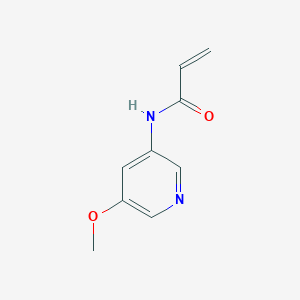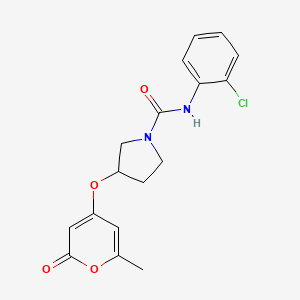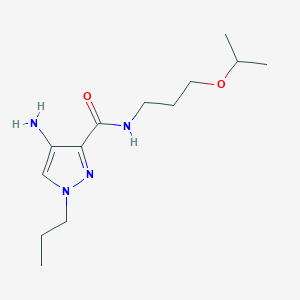
4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an amino group, an isopropoxypropyl group, and a carboxamide group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Isopropoxypropyl Group: The isopropoxypropyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropoxypropyl group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
- 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- 4-Amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the pyrazole ring, such as the presence of isopropyl or methyl groups instead of propyl groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may also differ due to changes in their ability to interact with molecular targets.
Propiedades
IUPAC Name |
4-amino-N-(3-propan-2-yloxypropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-4-7-17-9-11(14)12(16-17)13(18)15-6-5-8-19-10(2)3/h9-10H,4-8,14H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFRAPLUEAJWDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCOC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
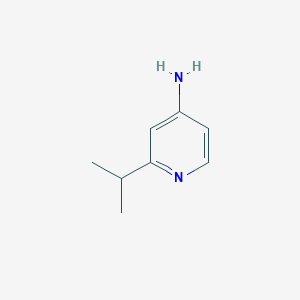
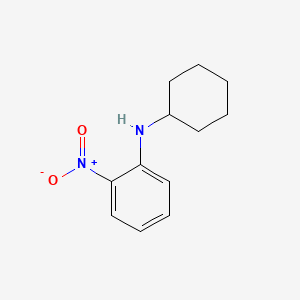

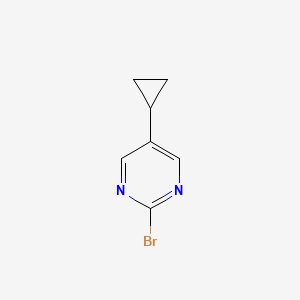
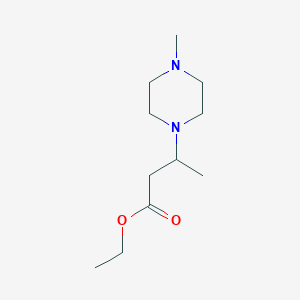
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
